2-Bromo-5-fluoro-4-methylpyridine
Overview
Description
2-Bromo-5-fluoro-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 5, and 4 are substituted by bromine, fluorine, and methyl groups, respectively
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Mode of Action
For instance, it can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .
Biochemical Pathways
Related compounds have been shown to inhibit the p38α mitogen-activated protein kinase, which modulates a plethora of cellular processes .
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may have an impact on cellular processes modulated by the p38α mitogen-activated protein kinase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-methylpyridine. For instance, the compound should be used in a well-ventilated area to avoid inhalation . Contact with moisture should be avoided, and protective clothing should be worn when risk of exposure occurs .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluoro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is often used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound interacts with several enzymes and proteins, facilitating reactions such as Suzuki coupling and palladium-catalyzed homo-coupling . These interactions are crucial for the formation of biaryl compounds and other derivatives, which are essential in medicinal chemistry and material science.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of p38α mitogen-activated protein kinase, a key enzyme involved in inflammatory responses . By inhibiting this kinase, this compound can reduce the release of pro-inflammatory cytokines, thereby impacting cellular processes related to inflammation and immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as p38α mitogen-activated protein kinase, by binding to the active site and preventing substrate access . This inhibition leads to a decrease in enzyme activity, which in turn affects downstream signaling pathways and gene expression. Additionally, the compound can undergo nucleophilic substitution reactions, further influencing its interaction with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes like p38α mitogen-activated protein kinase over extended periods, making it a valuable tool in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized via oxidative and reductive pathways, leading to the formation of various metabolites . These metabolic processes can alter the compound’s activity and influence its overall impact on cellular function. Additionally, the presence of halogen atoms in the molecule can affect its reactivity and interaction with metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach intracellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target enzymes and proteins effectively, thereby modulating cellular processes at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-methylpyridine typically involves the bromination and fluorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with bromine to form 2-bromo-4-methylpyridine, followed by fluorination using a fluorinating agent such as Selectfluor® . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include substituted pyridines, biaryl compounds, and reduced derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
2-Bromo-5-fluoro-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Lacks the fluorine substituent, which can affect its reactivity and applications.
2-Fluoro-4-methylpyridine: Lacks the bromine substituent, leading to different chemical properties and uses.
2-Bromo-5-fluoropyridine:
Uniqueness: 2-Bromo-5-fluoro-4-methylpyridine is unique due to the presence of both bromine and fluorine substituents along with a methyl group, which imparts distinct electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOICAPNITIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397426 | |
Record name | 2-bromo-5-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885168-20-7 | |
Record name | 2-Bromo-5-fluoro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885168-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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